2-Bromo-6-hydrazinylpyridine
Overview
Description
2-Bromo-6-hydrazinylpyridine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position and a hydrazine group at the sixth position. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-hydrazinylpyridine can be synthesized from commercially available 2,6-dibromopyridine. The synthesis involves the following steps :
Starting Material: 2,6-dibromopyridine (4.12 g, 16.6 mmol) is suspended in ethanol (40 mL).
Addition of Reagent: Hydrazine hydrate (10 mL, 97.6 mmol) in water (50-60%) is added to the suspension.
Reaction Conditions: The mixture is heated in a sand-bath at 115°C for 18 hours.
Purification: The solvent is removed, and the residue is purified by chromatography on silica using ethyl acetate/n-heptane (60/40) to afford the title compound as an off-white solid (3.05 g, 93%).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-hydrazinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the hydrazine group can lead to the formation of azo compounds.
Reduction Products: Reduction can yield hydrazine derivatives with different functional groups.
Scientific Research Applications
2-Bromo-6-hydrazinylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydrazinylpyridine is primarily related to its ability to interact with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzaldehyde
- 5-Bromo-2-hydrazinopyridine
- 2,6-Dibromopyridine
Comparison: 2-Bromo-6-hydrazinylpyridine is unique due to the presence of both a bromine atom and a hydrazine group on the pyridine ring This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds For instance, 2,6-dibromopyridine lacks the hydrazine group, making it less versatile in certain synthetic applications
Properties
IUPAC Name |
(6-bromopyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFVUNERGGBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598652 | |
Record name | 2-Bromo-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26944-71-8 | |
Record name | 2-Bromo-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-hydrazinopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Bromo-6-hydrazinylpyridine?
A1: The abstract highlights that this compound is a planar molecule []. This planarity is likely due to the conjugated system formed by the pyridine ring and the hydrazine nitrogen lone pair.
Q2: How do the molecules of this compound interact with each other in the solid state?
A2: The crystal structure reveals a network of intermolecular interactions:
- Hydrogen bonding: The hydrazinyl (-NHNH2) group participates in N—H⋯N hydrogen bonds, acting as both a donor and an acceptor []. This suggests that the hydrazine moiety plays a crucial role in crystal packing.
- Halogen bonding: Interestingly, there is a Br⋯Br interaction, indicating the presence of halogen bonding in the crystal structure [].
- π-stacking: Aromatic interactions are also present, with π-stacking observed between adjacent pyridine rings []. This type of interaction contributes to the stability of the crystal lattice.
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